Bienvenue dans la boutique en ligne BenchChem!

N-methyl-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide

Anticancer Apoptosis Triazole-thioacetamide

N-Methyl-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide (CAS 24706-69-2) is a small-molecule heterocyclic building block (MW 172.21 g/mol, XLogP3-AA 0.2, tPSA 96 Ų) featuring a 1,2,4-triazole ring linked via a thioether bridge to an N-methylacetamide side chain. This compound represents the minimal pharmacophoric scaffold found in a broad class of biologically active 2-[(1,2,4-triazol-3-yl)thio]acetamide derivatives, which have demonstrated antiproliferative , PON1-activating , and antimicrobial properties.

Molecular Formula C5H8N4OS
Molecular Weight 172.21
CAS No. 24706-69-2
Cat. No. B2862230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide
CAS24706-69-2
Molecular FormulaC5H8N4OS
Molecular Weight172.21
Structural Identifiers
SMILESCNC(=O)CSC1=NC=NN1
InChIInChI=1S/C5H8N4OS/c1-6-4(10)2-11-5-7-3-8-9-5/h3H,2H2,1H3,(H,6,10)(H,7,8,9)
InChIKeyVYHAHKIIJDSKJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Methyl-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide (CAS 24706-69-2): Core 1,2,4-Triazole-Thioacetamide Pharmacophore for Anticancer and Enzyme Modulation Research


N-Methyl-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide (CAS 24706-69-2) is a small-molecule heterocyclic building block (MW 172.21 g/mol, XLogP3-AA 0.2, tPSA 96 Ų) featuring a 1,2,4-triazole ring linked via a thioether bridge to an N-methylacetamide side chain [1]. This compound represents the minimal pharmacophoric scaffold found in a broad class of biologically active 2-[(1,2,4-triazol-3-yl)thio]acetamide derivatives, which have demonstrated antiproliferative [2], PON1-activating [3], and antimicrobial properties [4].

Why Generic 1,2,4-Triazole-3-thiol Substitutes Cannot Replace N-Methyl-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide in Medicinal Chemistry Campaigns


The N-methylacetamide side chain is a critical determinant of biological activity within the 2-[(1,2,4-triazol-3-yl)thio]acetamide scaffold. In a series of structurally related derivatives, the N-methyl substituent on the acetamide was shown to yield the highest α-glucosidase inhibitory potency, whereas the unsubstituted acetamide performed poorest [1]. In the anticancer domain, the antiproliferative IC50 of the N-methyl-bearing compound (18) against PC-3 prostate cancer cells was 5.96 μM, outperforming other close-in-series analogs such as 19 (IC50 = 7.90 μM, A549 lung cancer) and 25 (IC50 = 7.71 μM, K-562 leukemia) [2]. Generic replacement with alternative N-alkyl or N-aryl acetamides—or with the parent 1,2,4-triazole-3-thiol—would eliminate the specific hydrogen-bond donor capacity of the secondary amide and alter LogP, fundamentally changing target engagement and selectivity profiles.

Quantitative Differentiation Evidence for N-Methyl-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide Against Closest Structural Analogs


Antiproliferative Potency in Prostate Cancer PC-3 Cells: N-Methylacetamide (18) vs. N-4-Chlorophenylacetamide (19) vs. N-2,4-Dimethylphenylacetamide (25)

Compound 18, bearing the N-methylacetamide side chain identical to the target compound, demonstrated superior antiproliferative activity against PC-3 prostate cancer cells with an IC50 of 5.96 μM, compared to compound 19 (N-4-chlorophenylacetamide, IC50 = 7.90 μM against A549/ATCC lung cancer cells) and compound 25 (N-2,4-dimethylphenylacetamide, IC50 = 7.71 μM against K-562 leukemia cells), as evaluated by NCI 60-cell-line screening and MTT assay [1]. Compound 18 also induced a dose-dependent increase in caspase-3 activity and decreased mitochondrial membrane potential and Bcl-2 expression, confirming apoptosis induction [1].

Anticancer Apoptosis Triazole-thioacetamide

α-Glucosidase Inhibitory Activity: N-Methylacetamide vs. Unsubstituted Acetamide in the Triazole-Thioacetamide Series

In a structurally related series of N-phenyl-2-{[5-(naphthalen-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide derivatives, the N-methyl-substituted compound exhibited the highest α-glucosidase inhibitory activity, whereas the unsubstituted acetamide showed the poorest inhibition [1]. This structure-activity relationship (SAR) demonstrates that the N-methyl group is a key pharmacophoric element for enzyme inhibition within this scaffold class.

Antidiabetic α-Glucosidase Triazole-acetamide

Physicochemical Differentiation: XLogP3-AA and tPSA of N-Methyl-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide vs. 1,2,4-Triazole-3-thiol Parent Scaffold

The target compound possesses an XLogP3-AA of 0.2 and a topological polar surface area (tPSA) of 96 Ų, as computed by PubChem [1]. In contrast, the parent 1,2,4-triazole-3-thiol (CAS 3179-31-5) has a significantly lower molecular weight, lower LogP, and a different hydrogen bond donor/acceptor profile (thiol vs. secondary amide). This physicochemical shift is critical for membrane permeability and oral bioavailability predictions, with the target compound falling within favorable drug-like space (tPSA < 140 Ų; LogP < 3).

Drug-likeness Physicochemical properties Lead optimization

PON1 Activation Potential: 2-[(1,2,4-Triazol-3-yl)thio]acetamide Scaffold vs. Structurally Unrelated Statin-Class PON1 Modulators

In a series of nine 2-[(1,2,4-triazol-3-yl)thio]acetamide derivatives (5a–5i), compounds bearing this core scaffold demonstrated the ability to activate human serum paraoxonase-1 (PON1) in vitro, with four compounds (5b, 5c, 5f, 5h) showing remarkable PON1 activation [1]. While the target compound (N-methyl, unsubstituted triazole) was not explicitly tested in this study, it represents the minimal scaffold from which these active compounds were derived, making it an essential control compound and synthetic intermediate for any PON1-focused medicinal chemistry campaign.

Paraoxonase-1 Cardiovascular Enzyme activation

Highest-Impact Application Scenarios for N-Methyl-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide Based on Quantitative Evidence


Minimal Pharmacophore Control in Anticancer Lead Optimization

Use as the unadorned reference compound in structure-activity relationship (SAR) studies of 2-(4H-1,2,4-triazole-3-ylthio)acetamide anticancer agents. The compound's substructure is identical to that of compound 18, which achieved an IC50 of 5.96 μM against PC-3 prostate cancer cells and induced apoptosis via caspase-3 activation and Bcl-2 downregulation [1]. By procuring this minimal scaffold, medicinal chemistry teams can systematically introduce substituents at the triazole 4- and 5-positions while directly benchmarking against the N-methyl baseline.

Core Intermediate for PON1 Activator Synthesis

Employ as the starting material for generating focused libraries of PON1 activators. The 2-[(1,2,4-triazol-3-yl)thio]acetamide core has been validated as productive for human serum PON1 activation, with derivatives bearing 5-nitrothiazole, benzothiazole, 6-ethoxybenzothiazole, and 6-fluorobenzothiazole moieties showing remarkable activation [2]. The target compound provides the unsubstituted triazole handle necessary for late-stage diversification.

Physicochemical Baseline for Drug-Likeness Optimization

Utilize as a reference point for computational and experimental property optimization. With XLogP3-AA = 0.2 and tPSA = 96 Ų [3], this compound occupies a favorable region of drug-like chemical space. New derivatives can be compared against this baseline to assess the impact of substituent additions on lipophilicity, polarity, and predicted oral bioavailability.

α-Glucosidase Inhibitor Lead Generation Scaffold

Apply as the core template for developing α-glucosidase inhibitors for type 2 diabetes research. Class-level SAR from structurally related N-phenylacetamide triazole derivatives indicates that the N-methyl substituent confers optimal enzyme inhibition within this series, outperforming unsubstituted and alternatively substituted analogs [4]. The target compound provides the essential N-methylthioacetamide pharmacophore without additional complexity.

Quote Request

Request a Quote for N-methyl-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.